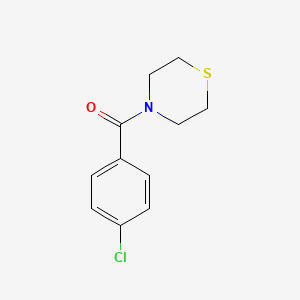

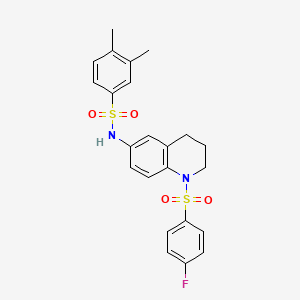

![molecular formula C16H13N3O3S B2680302 N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide CAS No. 1445763-22-3](/img/structure/B2680302.png)

N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide, also known as PSICA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PSICA belongs to the class of indazole-based compounds and exhibits a unique pharmacological profile that makes it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide, as part of the broader N-sulfonyl-1,2,3-triazole family, has been studied for its unique reactivity and applications in organic synthesis. Research demonstrates that N-sulfonyl-1,2,3-triazoles react with thioesters in the presence of a rhodium(II) catalyst to produce β-sulfanyl enamides in a stereoselective manner, showcasing their utility in generating sulfur-containing compounds (Miura et al., 2015). This reactivity extends to the synthesis of α-amino ketones from terminal alkynes via rhodium-catalyzed denitrogenative hydration, indicating a versatile approach to aminohydroxylation of alkynes (Miura et al., 2012).

Medicinal Chemistry and Enzyme Inhibition

In medicinal chemistry, derivatives of this compound have been explored for their potential as enzyme inhibitors. Notably, sulfocoumarin-, coumarin-, and 4-sulfamoylphenyl-bearing indazole-3-carboxamide hybrids have been synthesized and investigated as inhibitors of human carbonic anhydrase isoforms IX and XII. These compounds have shown significant inhibitory activity against tumor-associated enzymes, highlighting their potential in the development of novel antitumor agents (Angapelly et al., 2017).

Antimalarial and Antiviral Activity

The structural motif present in this compound has been leveraged in the design of compounds with antimalarial and potential antiviral activities. A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives revealed their capacity to form various biologically active heterocycles, demonstrating significant in vitro antimalarial activity. This research underscores the potential for derivatives of this compound in the development of treatments for infectious diseases (Fahim & Ismael, 2021).

Propiedades

IUPAC Name |

N-[(E)-2-phenylethenyl]sulfonyl-1H-indazole-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-16(14-8-4-7-13-11-17-18-15(13)14)19-23(21,22)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)(H,19,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVUITDVKYCTTG-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)C2=CC=CC3=C2NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)C2=CC=CC3=C2NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

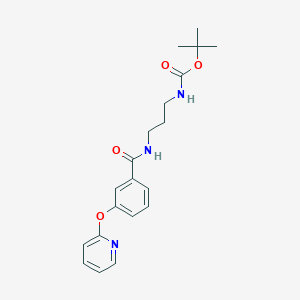

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2680231.png)

![1-Phenyl-3-[4-(piperidylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2680235.png)

![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)

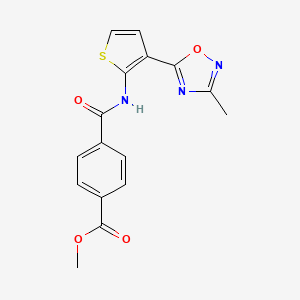

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2680238.png)

![methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2680240.png)

![3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680241.png)

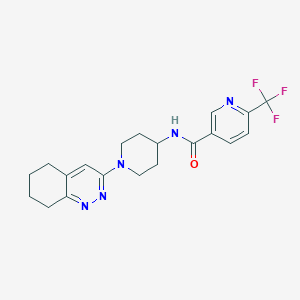

![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2680242.png)